molecular formula C6H7N3 B12879429 5-amino-3-methyl-2H-pyrrole-4-carbonitrile

5-amino-3-methyl-2H-pyrrole-4-carbonitrile

Cat. No.: B12879429
M. Wt: 121.14 g/mol
InChI Key: ZRPGLFOVMSSXQJ-UHFFFAOYSA-N
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Description

5-amino-3-methyl-2H-pyrrole-4-carbonitrile is a heterocyclic compound that contains a pyrrole ring substituted with an amino group, a methyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-methyl-2H-pyrrole-4-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor, such as a 3-amino-2-methylacrylonitrile, in the presence of a catalyst. The reaction conditions often include the use of a solvent like ethanol and a base such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

5-amino-3-methyl-2H-pyrrole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrrole derivatives, while substitution reactions can produce a variety of substituted pyrroles .

Scientific Research Applications

5-amino-3-methyl-2H-pyrrole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-3-methyl-2H-pyrrole-4-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-3-methyl-2H-pyrrole-4-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

5-amino-3-methyl-2H-pyrrole-4-carbonitrile

InChI

InChI=1S/C6H7N3/c1-4-3-9-6(8)5(4)2-7/h3H2,1H3,(H2,8,9)

InChI Key

ZRPGLFOVMSSXQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC1)N)C#N

Origin of Product

United States

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